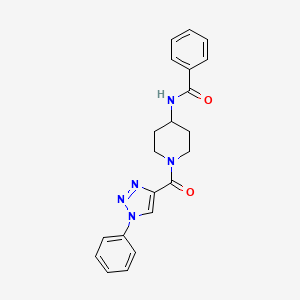

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-1,2,3-Triazole is a nitrogenous heterocyclic compound. It contains two carbon and three nitrogen atoms in a five-membered ring structure . Benzamide is a simple carboxamide derivative of benzoic acid. It consists of a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Benzamide can be synthesized by the reaction of benzoic acid with ammonia .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Benzamide has a benzene ring attached to an amide functional group .Chemical Reactions Analysis

Triazole compounds are known to participate in various chemical reactions, often serving as ligands for metals and acting as building blocks in the synthesis of more complex molecules . Benzamides can undergo hydrolysis, reverting back to benzoic acid and ammonia .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 1H-1,2,3-triazole is a colorless liquid and highly soluble in water .Applications De Recherche Scientifique

Discovery and Optimization of Inhibitors

The development of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the importance of triazine heterocycles, similar to the triazole ring in the specified compound, demonstrating the critical role these structures play in achieving high potency and selectivity in pharmacological agents (R. K. Thalji et al., 2013).

Anti-acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exploring their anti-acetylcholinesterase (anti-AChE) activity, underscores the pharmaceutical potential of benzamide and piperidine derivatives in addressing conditions like dementia. This aligns with the interest in N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide for its potential applications in neuroscience and pharmacology (H. Sugimoto et al., 1990).

Synthesis Techniques

The synthesis and conformational analysis of phosphoric triamides incorporating the P(O)[N]3 skeleton, and employing piperazine and piperidine derivatives, are critical for understanding the structural and electronic characteristics of these compounds, which may relate to the synthesis and application of the compound (Z. Shariatinia et al., 2012).

Biological Activity Studies

Research on novel benzamides and their metal complexes, including those derived from piperidine, has been conducted to assess their structural features and biological activities. This work is foundational for evaluating the potential bioactivity of this compound, particularly in antibacterial applications (E. Khatiwora et al., 2013).

Mécanisme D'action

Target of Action

Triazole compounds, which include n-(1-(1-phenyl-1h-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target enzymes or receptors.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that multiple pathways could be affected.

Result of Action

Given the compound’s potential interaction with various enzymes and receptors , it can be inferred that it could have a range of effects at the molecular and cellular level.

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-20(16-7-3-1-4-8-16)22-17-11-13-25(14-12-17)21(28)19-15-26(24-23-19)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJRCUKJXHFIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)